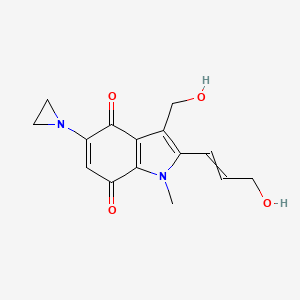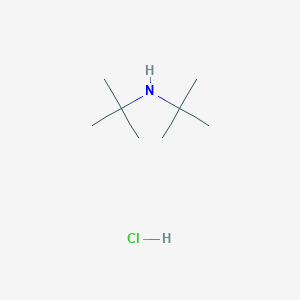
6-Butoxy-6-oxohexanoic acid
Overview
Description
Monobutyl adipate, also known as hexanedioic acid monobutyl ester, is an organic compound with the molecular formula C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol . It is a type of ester derived from adipic acid and butanol. This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity .
Preparation Methods
Monobutyl adipate can be synthesized through an esterification reaction between adipic acid and butanol. The reaction typically involves heating the reactants in the presence of a catalyst, such as p-toluene sulfonic acid, to facilitate the esterification process . The reaction is carried out at elevated temperatures, around 200°C, for several hours. After the reaction is complete, the product is purified through vacuum distillation to obtain monobutyl adipate .
Chemical Reactions Analysis
Monobutyl adipate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Monobutyl adipate can be oxidized to form adipic acid and butanol.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Monobutyl adipate can be reduced to form hexanediol and butanol.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols for substitution reactions. The major products formed from these reactions include adipic acid, hexanediol, and various esters .
Scientific Research Applications
Monobutyl adipate has several scientific research applications:
Mechanism of Action
The mechanism of action of monobutyl adipate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in increased flexibility and durability of the polymer material . The molecular targets and pathways involved in this process include the ester functional groups of monobutyl adipate and the polymer chains .
Comparison with Similar Compounds
Monobutyl adipate can be compared with other similar compounds, such as:
Di(2-ethylhexyl) adipate (DEHA): DEHA is another adipate ester used as a plasticizer.
Diisodecyl adipate (DIDA): DIDA is also used as a plasticizer and has similar properties to monobutyl adipate but with a higher molecular weight and better performance in certain applications.
Diethylene glycol monobutyl ether adipate (DGBEA): DGBEA is a biodegradable plasticizer used in the production of biodegradable plastics.
Monobutyl adipate is unique in its balance of properties, providing good plasticizing efficiency while being relatively easy to synthesize and purify .
Properties
IUPAC Name |
6-butoxy-6-oxohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-2-3-8-14-10(13)7-5-4-6-9(11)12/h2-8H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHHXYYEUWKHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291889 | |
| Record name | 6-butoxy-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7529-33-1 | |
| Record name | NSC78939 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-butoxy-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13864054.png)
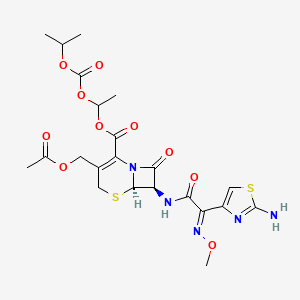
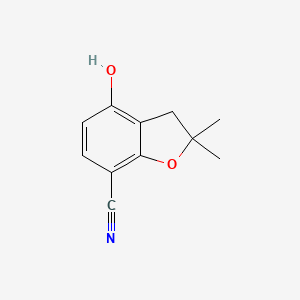
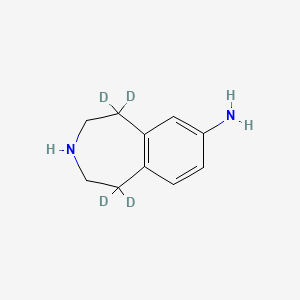
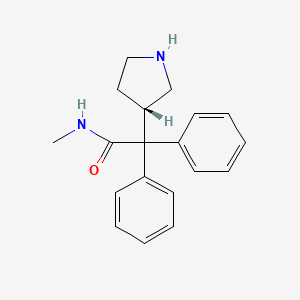
![VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)](/img/structure/B13864096.png)

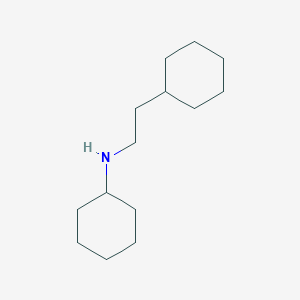
![N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13864128.png)
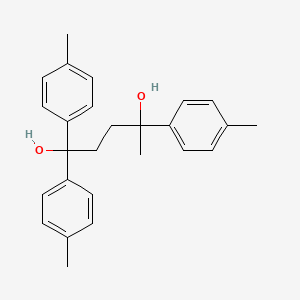

![7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one](/img/structure/B13864149.png)
